Cas no 84367-31-7 ((R)-(+)-4-Chloro-3-hydroxybutyronitrile)

(R)-(+)-4-Chloro-3-hydroxybutyronitrile 化学的及び物理的性質
名前と識別子
-
- (R)-4-Chloro-3-hydroxybutanenitrile
- (R)-(+)-4-Chloro-3-hydroxybutyronitrile
- (R)-4-Cloro-3-Hydroxybutyronitrile
- (R)-4-Chloro-3-hydroxybutyronitrile
- R-(+)-4-Chloro-3-hydroxybutyronitrile
- (R)-(+)-4-Chloro-3-hydroxy-butyronitrile
- (R)-4-Chloro-3-Hydroxylbutyronitrile
- (3R)-4-chloro-3-hydroxybutanenitrile
- Butanenitrile,4-chloro-3-hydroxy-, (R)-
- Butanenitrile, 4-chloro-3-hydroxy-, (3R)-
- (R)-(+)-4-chloro 3-hydroxybutyronitrile
- C4H6ClNO
- PubChem6274
- KSC497Q9J
- LHBPNZDUNCZWFL-SCSAIBSYSA-N
- LS30057
- AM81473
- (3R)-4-chloro-3-hydroxy-butanenitrile
- K505
- ST2402654
- (R)- 4-Chloro-3-hydroxybutyronitrile
- (3R)-4-Chloro-3-hydroxybutanenitrile (ACI)
- Butanenitrile, 4-chloro-3-hydroxy-, (R)- (ZCI)
- AKOS015848710
- MFCD00273362
- (R)-(+)-4-Chloro-3-hydroxybutyronitrile, purum, >=97.0% (GC)
- (R)-(+)-4-Chloro-3-hydroxybutyronitrile, 97%
- (R)-4-CHLORO-3-HYDRO
- EN300-209292
- SCHEMBL2709596
- CS-W016583
- 84367-31-7
- C2763
- F20410
- AS-14258
-
- MDL: MFCD00273362
- インチ: 1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1
- InChIKey: LHBPNZDUNCZWFL-SCSAIBSYSA-N
- ほほえんだ: [C@H](O)(CCl)CC#N
計算された属性
- せいみつぶんしりょう: 119.01400
- どういたいしつりょう: 119.0137915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 84.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 44
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色から淡黄色の液体
- 密度みつど: 1.250 g/mL at 20 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 110 °C/1 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.474(lit.)
- PSA: 44.02000
- LogP: 0.49978
- ようかいせい: 未確定
- 光学活性: [α]25/D +11.0°, neat
- ひせんこうど: 11 º (neat)
(R)-(+)-4-Chloro-3-hydroxybutyronitrile セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10-21
-
危険物標識:
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- リスク用語:R36/37/38
(R)-(+)-4-Chloro-3-hydroxybutyronitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
(R)-(+)-4-Chloro-3-hydroxybutyronitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C123021-500g |
(R)-(+)-4-Chloro-3-hydroxybutyronitrile |
84367-31-7 | 97% | 500g |
¥2199.90 | 2023-09-03 | |
abcr | AB474163-25g |
(R)-(+)-4-Chloro-3-hydroxybutyronitrile, 96%; . |
84367-31-7 | 96% | 25g |
€101.20 | 2025-02-17 | |
Key Organics Ltd | AS-14258-25G |
(R)-(+)-4-Chloro-3-hydroxybutyronitrile |
84367-31-7 | >99% | 25g |
£238.00 | 2025-02-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 456152-1G |
(R)-(+)-4-Chloro-3-hydroxybutyronitrile |
84367-31-7 | 97% | 1G |
¥872.1 | 2022-02-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R23200-5g |
(R)-4-Chloro-3-hydroxybutanenitrile |
84367-31-7 | 5g |
¥106.0 | 2021-09-08 | ||
abcr | AB474163-25 g |
(R)-(+)-4-Chloro-3-hydroxybutyronitrile, 96%; . |
84367-31-7 | 96% | 25g |
€135.00 | 2023-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R806128-5g |
( |
84367-31-7 | 97% | 5g |
¥150.00 | 2022-10-10 | |
Key Organics Ltd | AS-14258-100G |
(R)-(+)-4-Chloro-3-hydroxybutyronitrile |
84367-31-7 | >99% | 100g |
£472.00 | 2025-02-08 | |
Enamine | EN300-209292-0.25g |
(3R)-4-chloro-3-hydroxybutanenitrile |
84367-31-7 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
Enamine | EN300-209292-0.5g |
(3R)-4-chloro-3-hydroxybutanenitrile |
84367-31-7 | 95% | 0.5g |
$21.0 | 2023-09-16 |
(R)-(+)-4-Chloro-3-hydroxybutyronitrile 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Sulfuric acid Solvents: Water
ごうせいかいろ 5
ごうせいかいろ 6
(R)-(+)-4-Chloro-3-hydroxybutyronitrile Raw materials
- 2-Propanol, 1-bromo-3-chloro-, 2-acetate, (2S)-
- (2R)-2-(chloromethyl)oxirane
- 1,3,2-Dioxathiolane, 4-(chloromethyl)-, 2-oxide, (4R)-
(R)-(+)-4-Chloro-3-hydroxybutyronitrile Preparation Products
(R)-(+)-4-Chloro-3-hydroxybutyronitrile 関連文献
-
Ankita Chakraborty,Avula Shiva Krishna,Gurrala Sheelu,Subhash Ghosh,Thenkrishnan Kumaraguru Org. Biomol. Chem. 2022 20 6863
(R)-(+)-4-Chloro-3-hydroxybutyronitrileに関する追加情報
(R)-(+)-4-Chloro-3-hydroxybutyronitrile and Its Significance in Modern Chemical Biology
The compound with the CAS number 84367-31-7, identified as (R)-(+)-4-Chloro-3-hydroxybutyronitrile, represents a fascinating molecule with a unique structural framework that has garnered considerable attention in the field of chemical biology. This enantiomerically pure compound, characterized by its chiral center, plays a pivotal role in synthetic chemistry and has been explored for its potential applications in pharmaceuticals, agrochemicals, and material science. The presence of both a chloro and a hydroxyl group on a nitrile-substituted butyric acid backbone imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, the study of chiral compounds has seen significant advancements, particularly in understanding their role in biological systems. The enantiomeric purity of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is crucial for its applications, as even minor impurities can drastically alter the biological activity of the final product. This compound has been utilized in the synthesis of various pharmacologically active agents, where stereochemistry dictates efficacy and safety. The ability to produce enantiomerically pure forms of such compounds has been made possible through advancements in asymmetric synthesis techniques, which are essential for producing drugs with high specificity and minimal side effects.
One of the most compelling aspects of (R)-(+)-4-Chloro-3-hydroxybutyronitrile is its versatility as a building block in organic synthesis. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and esters, while the hydroxyl and chloro substituents provide opportunities for further derivatization. This flexibility has made it a preferred choice for chemists working on complex natural product syntheses and drug discovery programs. For instance, recent studies have demonstrated its utility in constructing peptidomimetics, which are designed to mimic the bioactivity of natural peptides but with improved stability and pharmacokinetic properties.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for bioactive molecules. Researchers have explored its use in developing treatments for neurological disorders, where precise stereochemical control is essential. The chiral nature of (R)-(+)-4-Chloro-3-hydroxybutyronitrile allows for the creation of enantiomerically pure drugs that can interact selectively with biological targets. This selectivity is critical for minimizing off-target effects and improving therapeutic outcomes. Moreover, the compound's compatibility with various synthetic methodologies makes it an attractive candidate for large-scale production processes.
In addition to its pharmaceutical applications, (R)-(+)-4-Chloro-3-hydroxybutyronitrile has found utility in agrochemical research. The demand for environmentally friendly pesticides and herbicides has spurred interest in developing new compounds that are both effective and sustainable. The structural features of this molecule make it a promising candidate for designing novel agrochemicals that can target specific pests while minimizing ecological impact. Recent studies have highlighted its role in synthesizing bioactive compounds that exhibit herbicidal properties, contributing to more efficient crop protection strategies.
The material science sector has also benefited from the unique properties of (R)-(+)-4-Chloro-3-hydroxybutyronitrile. Its ability to undergo polymerization reactions has led to the development of novel polymers with tailored properties. These polymers can be engineered to exhibit specific mechanical strength, thermal stability, or biodegradability, making them suitable for a wide range of applications from packaging materials to biodegradable implants. The chiral nature of the compound can also be exploited to create polymers with hierarchical structures that mimic natural materials, opening up new possibilities in nanotechnology and smart materials.
The synthesis of (R)-(+)-4-Chloro-3-hydroxybutyronitrile itself is an area of active research. Advances in catalytic methods have enabled more efficient and sustainable production processes. For example, asymmetric hydrogenation techniques have been employed to achieve high yields of the desired enantiomer with minimal waste generation. These green chemistry approaches align with global efforts to reduce the environmental footprint of chemical manufacturing while maintaining high standards of purity and efficiency.
In conclusion, (R)-(+)-4-Chloro-3-hydroxybutyronitrile (CAS no: 84367-31-7) is a versatile and highly valuable compound with significant implications across multiple sectors. Its unique structural features and reactivity make it indispensable in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of chemical innovation.
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